molecular formula C14H10BrFN2O2 B3874004 N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide

Cat. No.: B3874004
M. Wt: 337.14 g/mol
InChI Key: OJJMEHLJJIQUIX-CAOOACKPSA-N
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Description

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide is a synthetic organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, an imine group, and a hydroxyl group on a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-hydroxybenzamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzaldehyde.

    Reduction: Formation of N-[(E)-(5-bromo-2-fluorophenyl)methylamino]-2-hydroxybenzamide.

    Substitution: Formation of N-[(E)-(5-methoxy-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide.

Scientific Research Applications

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzaldehyde
  • N-[(E)-(5-methoxy-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide
  • N-[(4,5-dibromo-2-furanyl)methylideneamino]-2,3-dihydro-1,4-benzodioxin

Uniqueness

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged for various scientific applications.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O2/c15-10-5-6-12(16)9(7-10)8-17-18-14(20)11-3-1-2-4-13(11)19/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJMEHLJJIQUIX-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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